molecular formula C26H27N3O4 B2513381 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1203346-17-1

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2513381
CAS No.: 1203346-17-1
M. Wt: 445.519
InChI Key: SPWJWNWDIAKINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea is a synthetic chemical compound designed for research applications. Its structure incorporates a 1,2,3,4-tetrahydroquinoline scaffold, a moiety frequently investigated in medicinal chemistry for its diverse biological activities . The molecule is further functionalized with a urea linkage, a group known for its ability to participate in key hydrogen-bonding interactions with biological targets, and a 3,4-dimethoxybenzyl group, which can influence the compound's physicochemical properties and bioavailability. While specific biological data for this exact molecule is not available in the public domain, structural analogs based on the tetrahydroquinoline core have been reported to exhibit fungicidal activity in scientific literature . This suggests its potential utility as a valuable intermediate or tool compound in agrochemical research and development. Furthermore, the presence of the benzoyl and dimethoxybenzyl substituents makes it a compound of interest for structure-activity relationship (SAR) studies, particularly in the exploration of new heterocyclic compounds with potential pharmacological or pesticidal properties . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-32-23-13-10-18(15-24(23)33-2)17-27-26(31)28-21-12-11-19-9-6-14-29(22(19)16-21)25(30)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16H,6,9,14,17H2,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJWNWDIAKINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Urea formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,4-dimethoxybenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dimethoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of urea derivatives with structural variations in the tetrahydroquinoline substituents and aromatic side chains. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea (Target Compound) Not explicitly provided* ~455.5 (estimated) 1-Benzoyl-THQ, 3,4-dimethoxybenzyl Not available -
1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea C25H25N3O5S 481.6 1-Phenylsulfonyl-THQ, 3,4-dimethoxybenzyl 1203218-12-5
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea C26H27N3O3 429.5 1-Benzoyl-THQ, 4-methoxyphenethyl 1203032-75-0
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea C24H22ClN3O3 435.9 1-Benzoyl-THQ, 5-chloro-2-methoxyphenyl 1203387-66-9

*Estimated molecular weight based on structural analogy.

Key Comparative Insights

Substituent Effects on Molecular Weight The phenylsulfonyl group in the compound from increases molecular weight (481.6 vs. ~455.5 in the target compound) due to the sulfur atom and additional oxygen. Chlorine substitution (as in ) adds ~35.5 g/mol compared to non-halogenated analogs.

Synthetic Considerations Urea derivatives are typically synthesized via coupling reactions between amines and isocyanates or carbamates. highlights the role of solvent choice (e.g., ethanol vs. THF) and amine reactivity in yields. For instance, ethanolamine yielded 81% product (14d), while 2-aminopyridine gave only 45% (14e) under similar conditions . This suggests that steric and electronic factors in the target compound’s 3,4-dimethoxybenzyl group could influence reaction efficiency.

Electronic and Solubility Profiles The 3,4-dimethoxybenzyl group in the target compound provides two methoxy groups, enhancing electron-donating capacity compared to the single methoxy in . This may improve solubility in polar solvents or affinity for hydrophilic binding pockets.

Structural Flexibility vs. Rigidity

  • The phenethyl group in offers conformational flexibility, whereas the dimethoxybenzyl group in the target compound introduces rigidity due to the adjacent methoxy substituents. This could impact binding kinetics in biological systems.

Research Findings and Limitations

  • Synthesis Challenges: Selective functionalization of the tetrahydroquinoline core (e.g., avoiding competing reactions at the 1- and 7-positions) remains a hurdle, as seen in and for triazine derivatives .
  • Biological Data Gap: None of the evidence provides bioactivity or pharmacokinetic data for these compounds, limiting mechanistic comparisons.
  • Computational Predictions : Molecular weight and logP values suggest moderate lipophilicity for the target compound, aligning with typical urea derivatives.

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C24H23N3OC_{24}H_{23}N_{3}O with a molecular weight of 385.46 g/mol. Its structure features a tetrahydroquinoline core which is known for its biological significance.

PropertyValue
Molecular FormulaC24H23N3O
Molecular Weight385.46 g/mol
LogP4.0469
Polar Surface Area61.62 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the tetrahydroquinoline core followed by the introduction of the benzoyl and dimethoxybenzyl groups through various acylation and coupling reactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the tetrahydroquinoline series. For instance, N-substituted benzoyl-1,2,3,4-tetrahydroquinolines demonstrated significant fungicidal activity against pathogens like Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) lower than those of established fungicides such as flutolanil . While specific data on our compound is limited, its structural similarity suggests potential antifungal efficacy.

Antitumor Activity

Research indicates that compounds featuring the tetrahydroquinoline moiety exhibit promising antitumor effects. For example, studies on related derivatives have shown inhibition of tumor growth in various cancer models through mechanisms involving modulation of cell signaling pathways and apoptosis induction . The exact pathways for our compound remain to be elucidated but warrant investigation given its structural characteristics.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may involve binding to specific enzymes or receptors, leading to altered cellular responses such as apoptosis or inhibition of fungal growth. Further studies are needed to clarify these mechanisms.

Case Studies

  • Antifungal Efficacy : A study evaluated several benzoyl-tetrahydroquinolines, revealing that certain derivatives exhibited superior antifungal activity compared to commercial agents. The study emphasized the importance of substituent positioning on biological activity .
  • Antitumor Potential : In another investigation, related compounds were tested for their ability to inhibit tumor cell proliferation in vitro and in vivo. Results indicated significant reductions in tumor size and increased survival rates among treated groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.